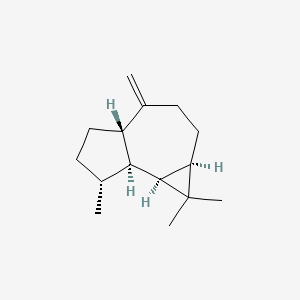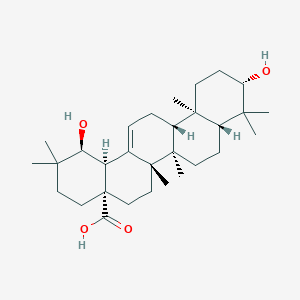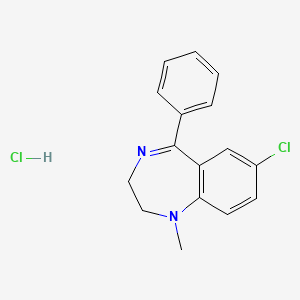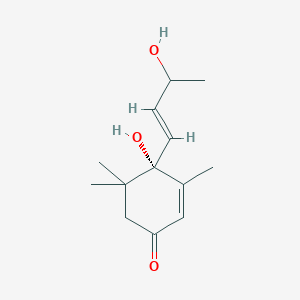![molecular formula C10H14O B1252823 4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one CAS No. 4613-37-0](/img/structure/B1252823.png)
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one is a natural product found in Chrysanthemum oreastrum and Artemisia judaica with data available.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one, also known as filifolone, has been synthesized through an efficient bicyclization process, followed by geminal dimethylation. This process is generally applicable for preparing methyl derivatives in various portions of the five-membered ring. These compounds are important starting materials in the synthesis of linear condensed triquinane sesquiterpenes (Marotta, Pagani, Righi, & Rosini, 1994). Additionally, stereoselective synthesis of aminated derivatives of this compound has been developed, with X-ray analysis used to determine the configuration of the side-chain chiral center (Makaev et al., 2006).
Role in Chemical Transformations
Incorporation of an allene unit into α-pinene via β-elimination using compounds structurally related to this compound highlights the compound's role in complex chemical transformations (Kilbas, Azizoglu, & Balcı, 2006). Furthermore, studies on the mechanism of 1,3-hydrogen migration in gold bicyclo[3.2.0]heptene complexes provide insights into the compound's role in gold-catalyzed cycloisomerization processes (Brooner, Robertson, & Widenhoefer, 2014).
Propriétés
Numéro CAS |
4613-37-0 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-8(6)9(11)10(7,2)3/h4,7-8H,5H2,1-3H3 |
Clé InChI |
JVEJBTZZORGEKF-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C1C(=O)C2(C)C |
SMILES canonique |
CC1=CCC2C1C(=O)C2(C)C |
Synonymes |
filifolone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



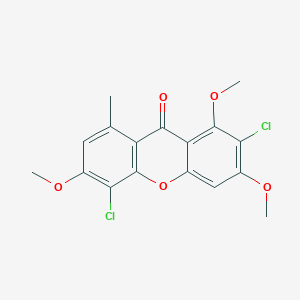
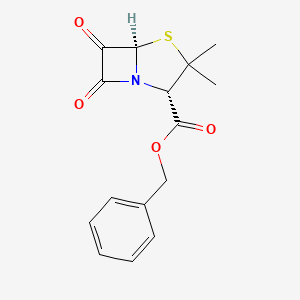
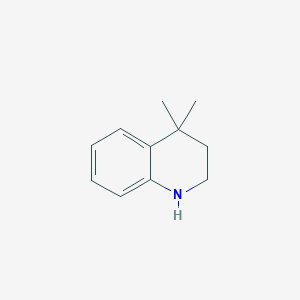
![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)
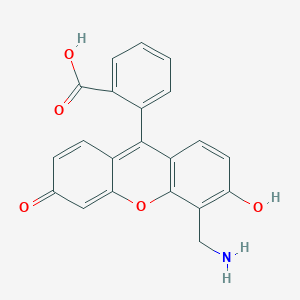
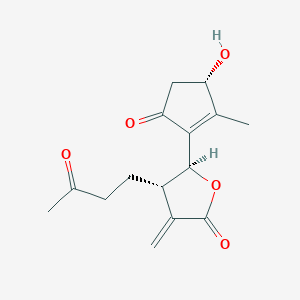
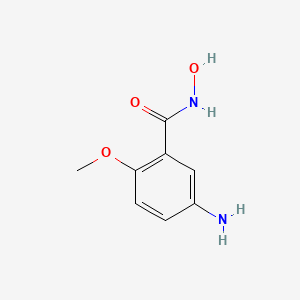
![1-O-[(E)-hexadecen-1-yl]-sn-glycerol](/img/structure/B1252755.png)
